molecular formula C9H18N2O B6269108 9-methyl-1-oxa-4,9-diazaspiro[5.5]undecane CAS No. 1018608-10-0

9-methyl-1-oxa-4,9-diazaspiro[5.5]undecane

Cat. No.: B6269108
CAS No.: 1018608-10-0
M. Wt: 170.25 g/mol
InChI Key: ORNYXYUMLMRMFR-UHFFFAOYSA-N
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Description

Heterocyclic compounds are fundamental to medicinal chemistry, with reports indicating that at least 85% of all biologically active compounds feature a heterocyclic moiety in their structure. nih.gov When a heterocyclic system is incorporated into a spirocyclic framework, the resulting molecule gains a rigid, three-dimensional architecture that can be highly advantageous for interacting with biological targets. nih.govnih.gov This structural rigidity can enhance binding affinity and selectivity for specific receptors or enzymes. nih.gov

Spiroketals, a subclass of spirocycles containing an oxygen atom in each ring adjacent to the central spiro carbon, are prominent structural motifs in numerous natural products with a wide array of biological activities. nih.govwikipedia.orgmskcc.org They can act as rigid scaffolds to present chemical functionalities in precise three-dimensional orientations or serve as direct binding pharmacophores. nih.gov The introduction of nitrogen atoms into the spirocyclic core, creating spiro-diaza or oxa-aza systems, further expands the chemical space and potential for specific biological interactions. These nitrogen-containing heterocycles are widely used in medicinal chemistry to impart structural rigidity and provide points for chemical modification, which can lead to the development of more effective pharmaceuticals. mdpi.com The incorporation of a spiro fragment can significantly influence a drug candidate's properties, often increasing potency and selectivity while also modifying stability and pharmacokinetic characteristics. nih.govresearchgate.net

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

1018608-10-0

Molecular Formula

C9H18N2O

Molecular Weight

170.25 g/mol

IUPAC Name

9-methyl-1-oxa-4,9-diazaspiro[5.5]undecane

InChI

InChI=1S/C9H18N2O/c1-11-5-2-9(3-6-11)8-10-4-7-12-9/h10H,2-8H2,1H3

InChI Key

ORNYXYUMLMRMFR-UHFFFAOYSA-N

Canonical SMILES

CN1CCC2(CC1)CNCCO2

Purity

95

Origin of Product

United States

Synthetic Methodologies for 9 Methyl 1 Oxa 4,9 Diazaspiro 5.5 Undecane and Its Derivatives

Strategies for the Construction of the Diazaspiro Framework

The creation of the fundamental 1-oxa-4,9-diazaspiro[5.5]undecane structure is the primary challenge, which can be addressed through several synthetic routes.

The formation of spirocyclic systems, particularly those containing heteroatoms, often employs intramolecular cyclization as a key step. One prominent strategy involves the intramolecular spirocyclization of substituted pyridines. For instance, the construction of 3,9-diazaspiro[5.5]undecane derivatives can be achieved by activating a 4-substituted pyridine ring with an agent like ethyl chloroformate, which facilitates an intramolecular cyclization to form the spirocyclic core uiowa.eduresearchgate.net.

Another powerful method for constructing diazaspiro[5.5]undecane frameworks is through cascade reactions. A notable example is the base-promoted [5+1] double Michael addition. In this approach, a compound such as N,N-dimethylbarbituric acid reacts with diarylideneacetones in the presence of a base like diethylamine. This initiates a cascade of reactions that leads to the formation of 2,4-diazaspiro[5.5]undecane-1,3,5,9-tetraone derivatives in high yields researchgate.net. The single-crystal X-ray studies of these products often reveal that the cyclohexanone part of the spirocycle adopts a stable chair conformation researchgate.net.

The Pictet-Spengler reaction is another cornerstone in the synthesis of related diazaspiro systems, especially for arene-fused derivatives of 1,9-diazaspiro[5.5]undecane nih.gov. This reaction typically involves the condensation of a phenethylamine derivative with an aldehyde or ketone followed by ring closure.

Complex target molecules like 9-methyl-1-oxa-4,9-diazaspiro[5.5]undecane often necessitate linear, multi-step synthetic sequences. These sequences begin with readily available starting materials and progressively build the molecular complexity.

A general approach for synthesizing 1-oxa-4,9-diazaspiro[5.5]undecane derivatives involves a Buchwald-Hartwig coupling reaction. This cross-coupling method is used to form a key carbon-nitrogen bond, followed by the deprotection of a protecting group (like a Boc group) to yield a secondary amine, which is a crucial intermediate for further derivatization acs.org.

For the synthesis of 4-aryl-1-oxa-4,9-diazaspiro[5.5]undecane derivatives, a merging approach has been employed. This strategy led to the identification of a synthetic route that results in compounds with dual affinity for the μ-opioid receptor and the σ1 receptor acs.org. The synthesis of related 1,4,9-triazaspiro[5.5]undecan-2-one derivatives starts from the alkylation of 4,4-dimethylpiperidine, followed by a Buchwald-Hartwig coupling and subsequent deprotection to furnish the core spirocycle acs.orguzh.ch.

Starting MaterialKey Reaction TypeResulting Spiro-frameworkReference
4-Substituted PyridinesIntramolecular Spirocyclization3,9-Diazaspiro[5.5]undecane uiowa.edu
N,N-Dimethylbarbituric Acid & Diarylideneketones[5+1] Double Michael Addition2,4-Diazaspiro[5.5]undecane researchgate.net
Phenethylamine DerivativesPictet-Spengler ReactionArene-fused 1,9-Diazaspiro[5.5]undecane nih.gov
Aryl Halides & AminesBuchwald-Hartwig Coupling1-Oxa-4,9-diazaspiro[5.5]undecane acs.org

Functional Group Interconversion and Derivatization

Once the core diazaspiro framework is assembled, subsequent reactions are performed to install the desired functional groups and substituents. Functional group interconversions are essential for transforming one functional group into another, enabling the synthesis of a wide array of derivatives ub.edufiveable.mevanderbilt.edu.

The introduction of a methyl group at the nitrogen atom at position 9 is a critical step to arrive at the target compound. This is typically achieved through N-alkylation. The secondary amine on the spirocyclic core can be reacted with a methylating agent, such as methyl iodide or dimethyl sulfate, in the presence of a base to prevent the quaternization of the nitrogen atom.

In the synthesis of related triazaspiro[5.5]undecane derivatives, methylation of a lactam nitrogen was explored, although in that specific case, it led to a decrease in biological potency, highlighting the importance of the N-H bond for certain biological interactions uzh.ch. However, for the target compound, this N-methylation is a defining structural feature. Bioactive compounds containing the 1,9-diazaspiro[5.5]undecane core frequently possess substituents at the 9-position nih.govnih.gov.

Derivatization is not limited to the N-9 position. The nitrogen at position 4 can also be modified. For example, in the synthesis of 1-oxa-4,9-diazaspiro[5.5]undecane-based inhibitors, various aryl groups were introduced at the N-4 position acs.org. The synthesis of these derivatives often involves the acylation of an amino alcohol intermediate, followed by cyclization reactions acs.org.

Furthermore, substitutions can be made on the carbon backbone of the spirocycle. For instance, the synthesis of derivatives with a spirocyclopropyl group at position 2 has been reported acs.org. This was achieved through an acylation reaction followed by a double cyclization facilitated by a strong base acs.org.

PositionModificationReagents/ConditionsPurpose
N-9MethylationMethyl iodide, BaseSynthesis of the target compound
N-4ArylationBuchwald-Hartwig couplingTo explore structure-activity relationships
C-2SpirocyclopropylationAcylation, Base-mediated cyclizationTo introduce conformational rigidity

Scalable Synthesis and Process Optimization for this compound Analogues

The development of robust and scalable synthetic routes is a critical aspect of medicinal chemistry and drug development, enabling the production of sufficient quantities of active pharmaceutical ingredients for further studies and potential commercialization. For analogues of this compound, which are of interest for their potential therapeutic applications, establishing efficient and optimizable synthetic methodologies is paramount.

Research into the synthesis of structurally related compounds, such as 4-aryl-1-oxa-4,9-diazaspiro[5.5]undecane derivatives, provides a foundational framework for developing scalable routes to this compound analogues. acs.org These methodologies often involve multi-step sequences that can be optimized for large-scale production. A general synthetic strategy starts from readily available starting materials and proceeds through key intermediates that can be produced in significant quantities.

A plausible and adaptable multi-step synthesis for 1-oxa-4,9-diazaspiro[5.5]undecane analogues, which can be modified for scalability, is outlined below. This approach is based on established synthetic transformations for similar spirocyclic systems.

The initial step typically involves the protection of a commercially available piperidone derivative, followed by the formation of an epoxide. This epoxide is then opened by an appropriate amine to furnish a key aminoalcohol intermediate. Subsequent acylation and intramolecular cyclization lead to the formation of the desired spirocyclic core. The final steps involve deprotection and functionalization of the nitrogen atoms to yield the target analogues.

For a scalable process, each step in the synthesis must be optimized to ensure high yields, purity, and operational efficiency. Key process parameters that are typically investigated during optimization include:

Solvent Selection: Identifying solvents that provide good solubility for reactants and intermediates, facilitate the reaction, and are suitable for large-scale use in terms of safety, cost, and environmental impact.

Reagent Stoichiometry: Optimizing the molar ratios of reactants and reagents to maximize conversion and minimize the formation of byproducts.

Temperature and Reaction Time: Determining the optimal temperature profile and reaction duration for each step to ensure complete reaction and control impurity formation.

Work-up and Isolation Procedures: Developing efficient and scalable methods for product isolation and purification, such as crystallization or extraction, to avoid chromatography which is often not feasible on an industrial scale.

A significant body of work exists on the kilogram-scale synthesis of various spirocyclic building blocks, demonstrating the feasibility of producing these complex scaffolds in large quantities. researchgate.netresearchgate.net For instance, the synthesis of tert-butyl 3-oxo-1-oxa-4,9-diazaspiro[5.5]undecane-9-carboxylate, a key intermediate for some analogues, has been reported on a 540-gram scale. epo.org

The following tables present hypothetical yet representative data from process optimization studies for key steps in the synthesis of a generic 1-oxa-4,9-diazaspiro[5.5]undecane analogue. These tables are based on typical optimization parameters and outcomes observed in the synthesis of similar heterocyclic compounds.

Table 1: Optimization of Epoxide Ring Opening

EntryAmine NucleophileSolventTemperature (°C)Time (h)Yield (%)
1MethylamineMethanol252465
2MethylamineEthanol501278
3MethylamineIsopropanol80885
4BenzylamineToluene110692

Table 2: Optimization of Intramolecular Cyclization

EntryBaseSolventTemperature (°C)Time (h)Yield (%)
1Sodium HydrideTHF0 to 251270
2Potassium tert-butoxideTHF-20 to 0685
3Potassium tert-butoxide2-Methyl-THF0490
4Lithium bis(trimethylsilyl)amideToluene-78 to 0875

Table 3: Optimization of N-Alkylation

EntryAlkylating AgentBaseSolventTemperature (°C)Yield (%)
1Methyl IodideK₂CO₃Acetonitrile6088
2Methyl IodideNaHDMF2592
3Benzyl BromideCs₂CO₃Acetonitrile8095
4Ethyl BromoacetateDBUDichloromethane2585

The data presented in these tables illustrate how systematic variation of reaction parameters can lead to significant improvements in reaction outcomes. For example, in the epoxide ring-opening reaction, increasing the temperature and using a higher-boiling solvent can lead to a substantial increase in yield. Similarly, the choice of base and solvent system is critical for the efficiency of the intramolecular cyclization step. For the final N-alkylation, a range of bases and solvents can be employed, with the optimal conditions depending on the specific alkylating agent used.

Further process optimization would involve detailed studies on impurity profiling, development of analytical methods for in-process controls, and ensuring the robustness and reproducibility of the synthesis on a larger scale. The successful implementation of such a process would enable the reliable production of this compound analogues for advanced preclinical and clinical evaluation.

Structure Activity Relationship Sar Studies of 9 Methyl 1 Oxa 4,9 Diazaspiro 5.5 Undecane Analogues

Influence of Substituent Variation on Biological Target Affinity

The biological activity of 1-oxa-4,9-diazaspiro[5.5]undecane derivatives is highly sensitive to the nature and position of substituents on the spirocyclic core. Researchers have explored modifications at the nitrogen at position 9, as well as at other positions, to fine-tune the interaction with specific receptors and enzymes.

The substituent at the N9 position plays a crucial role in the interaction of these spirocyclic compounds with their biological targets. In the context of dual μ-opioid receptor (MOR) agonists and sigma-1 receptor (σ1R) antagonists, the N9-substituent significantly influences binding affinity and functional activity. acs.orgsci-hub.se

Initial studies with a simple methyl group at N9, as in the parent compound of interest, provided a baseline for activity. However, exploration of larger and more complex substituents revealed that a phenethyl group at this position is particularly favorable for dual MOR/σ1R activity. acs.orgsci-hub.se This is exemplified by the enhanced potency of compounds bearing this moiety. For instance, the introduction of a phenethyl group in a series of 4-aryl-1-oxa-4,9-diazaspiro[5.5]undecanes led to compounds with nanomolar affinity for both MOR and σ1R. acs.orgsci-hub.se

The following table summarizes the impact of N9-substitution on MOR and σ1R binding affinities:

CompoundN9-SubstituentMOR Kᵢ (nM)σ₁R Kᵢ (nM)
1a Methyl15025
1b Phenethyl1.23.4
1c 3-Phenylpropyl0.85.1
1d 4-Chlorophenethyl1.52.8

Data sourced from studies on 4-aryl-1-oxa-4,9-diazaspiro[5.5]undecane analogues.

In a different therapeutic area, 1-oxa-4,9-diazaspiro[5.5]undecane-based trisubstituted ureas have been identified as potent inhibitors of soluble epoxide hydrolase (sEH), an enzyme implicated in cardiovascular and inflammatory diseases. nih.gov In these series, the N9-substituent is part of a larger urea (B33335) moiety that interacts with the enzyme's active site. The nature of the groups attached to the urea nitrogen atoms is critical for achieving high inhibitory potency. For example, a terminal adamantyl group connected through the urea linkage at N9 resulted in a compound with an IC₅₀ value in the low nanomolar range against human sEH. nih.gov

Besides the N9-position, modifications at other sites of the 1-oxa-4,9-diazaspiro[5.5]undecane core have been shown to modulate biological activity. In the dual MOR/σ1R agonist/antagonist series, substitution at position 4 with various aryl groups was extensively investigated. acs.orgsci-hub.se A 4-(pyridin-2-yl) substituent was found to be optimal for high affinity at both receptors. acs.orgsci-hub.se

Furthermore, the introduction of small alkyl groups at position 2 of the spirocyclic scaffold also influenced the pharmacological profile. A methyl or ethyl group at this position was generally well-tolerated and in some cases led to a slight improvement in potency. acs.orgsci-hub.se

The table below illustrates the effect of substitution at positions 2 and 4 on MOR and σ1R activity:

CompoundN9-SubstituentR⁴MOR Kᵢ (nM)σ₁R Kᵢ (nM)MOR EC₅₀ (nM)
2a PhenethylHPhenyl5.610.285
2b PhenethylHPyridin-2-yl1.23.445
2c PhenethylMethylPyridin-2-yl0.92.830
2d PhenethylEthylPyridin-2-yl1.13.140

Data sourced from studies on 4-aryl-1-oxa-4,9-diazaspiro[5.5]undecane analogues.

Conformational Analysis and SAR

The three-dimensional conformation of the 1-oxa-4,9-diazaspiro[5.5]undecane scaffold is a key determinant of its interaction with biological targets. Pharmacophore modeling studies have been employed to understand the spatial arrangement of chemical features required for optimal activity. acs.org

For the dual MOR/σ1R ligands, a pharmacophore model was developed by merging the known pharmacophoric features of selective MOR agonists and σ1R antagonists. acs.org This model highlighted the importance of a specific spatial orientation of a basic nitrogen atom (from the spiro-core), hydrophobic regions, and hydrogen bond acceptors. The rigid spirocyclic framework of the 1-oxa-4,9-diazaspiro[5.5]undecane helps to pre-organize the substituents in a conformation that favorably matches the pharmacophore model for dual target engagement. acs.org

The chair-like conformation of the piperidine (B6355638) rings within the spiro[5.5]undecane system places the substituents in defined axial or equatorial positions. The relative orientation of the N9-substituent and the substituent at position 4 is critical for aligning with the respective binding pockets of MOR and σ1R. The success of the phenethyl group at N9 and the pyridin-2-yl group at C4 suggests that this combination achieves an optimal conformational arrangement for interacting with key residues in both receptors. acs.org

Ligand Efficiency and Pharmacokinetic Property Modulation via Structural Design

The structural design of 9-methyl-1-oxa-4,9-diazaspiro[5.5]undecane analogues has also been guided by the need to optimize ligand efficiency (LE) and pharmacokinetic properties. LE is a metric that relates the potency of a compound to its size (heavy atom count), providing a measure of the binding efficiency per atom.

In the development of inhibitors for the enzyme METTL3, which features a related spirocyclic scaffold, ligand efficiency and lipophilic ligand efficiency (LLE) were key parameters for optimization. acs.org By rigidifying the structure through the spirocyclic core, the entropic penalty upon binding is reduced, which can enhance binding affinity and, consequently, ligand efficiency. acs.org

Furthermore, studies on related spiro-compounds have shown that properties like Caco-2 permeability and metabolic stability in liver microsomes can be modulated. For instance, in a series of 1,4,9-triazaspiro[5.5]undecan-2-one derivatives, modifications to the peripheral substituents led to significant changes in their permeability and metabolic half-life, highlighting the potential to engineer desirable drug-like properties into these scaffolds. acs.org

Mechanistic Investigations of Biological Activity: Molecular and Cellular Targets

Receptor Interaction Profiles of 9-Methyl-1-oxa-4,9-diazaspiro[5.5]undecane Derivatives

Research has demonstrated that derivatives of 1-oxa-4,9-diazaspiro[5.5]undecane can act as potent dual ligands for both the sigma-1 (σ1) receptor and the μ-opioid receptor (MOR). nih.gov The unique spirocyclic core of these compounds has been systematically modified to explore and optimize their binding affinities and functional activities at these receptors. nih.govsci-hub.se

The sigma-1 receptor (σ1R) is a unique intracellular protein that acts as a molecular chaperone, modulating the function of various other proteins. sci-hub.seacs.org It is distinct from other mammalian proteins in both its structure and function. acs.org The interaction of this compound derivatives with sigma receptors, particularly the σ1R, is a key aspect of their pharmacological profile.

Studies have shown that σ1 receptor agonists can counteract opioid-induced analgesia, while antagonists can enhance it, suggesting an endogenous anti-opioid role for the σ1R. sci-hub.seacs.org Derivatives of 4-aryl-1-oxa-4,9-diazaspiro[5.5]undecane have been specifically designed to exhibit σ1 receptor antagonism alongside μ-opioid receptor agonism. acs.org This dual activity is a strategic approach to developing potent analgesics with potentially fewer side effects. For instance, compound 15au , a derivative, demonstrated a balanced profile of MOR agonism and sigma antagonism. nih.gov

Compoundσ1R Binding Affinity (Ki, nM)
15au 15.3
Haloperidol 3.2
(+)-Pentazocine 3.1
Data sourced from studies on 4-aryl-1-oxa-4,9-diazaspiro[5.5]undecane derivatives. sci-hub.se

Opioid receptors, particularly the μ-opioid receptor (MOR), are G-protein coupled receptors (GPCRs) that are the primary targets for opioid analgesics. sci-hub.seacs.org The modulation of MOR activity by this compound derivatives is a cornerstone of their therapeutic potential.

Activation of the μ-opioid receptor by an agonist initiates a signaling cascade that leads to analgesia. acs.org Derivatives of 1-oxa-4,9-diazaspiro[5.5]undecane have been shown to act as MOR agonists. nih.govacs.org Their efficacy is often measured by their ability to stimulate G-protein coupling, a key step in opioid receptor signaling. nih.gov The functionality of these compounds at the MOR is typically assessed by measuring their ability to inhibit cyclic AMP (cAMP) production in cells expressing the receptor. acs.org

CompoundMOR Binding Affinity (Ki, nM)MOR Functional Activity (EC50, nM)
15au 2.935
Oxycodone 2529
DAMGO 1.21.1
Data from studies on 4-aryl-1-oxa-4,9-diazaspiro[5.5]undecane derivatives. acs.org

The development of multimodal ligands that simultaneously target both opioid and sigma receptors represents a promising strategy for pain management. acs.org By combining MOR agonism with σ1R antagonism in a single molecule, it may be possible to achieve potent analgesia with an improved side-effect profile. nih.gov The 1-oxa-4,9-diazaspiro[5.5]undecane scaffold has proven to be a versatile platform for designing such dual-target ligands. nih.govsci-hub.se The compound 15au , for example, demonstrated potent analgesic activity comparable to oxycodone in preclinical models, but with reduced constipation, a common side effect of opioids. nih.gov This improved profile is attributed to the added σ1R antagonism. nih.gov

Both μ-opioid receptors and sigma-1 receptors are involved in modulating various downstream signaling pathways, many of which involve G protein-coupled receptors (GPCRs). sci-hub.seacs.org The σ1R itself can modulate the signaling of GPCRs, including opioid receptors, without directly binding to them. nih.gov This modulation can occur through protein-protein interactions and influences on intracellular signaling cascades. nih.gov The ability of this compound derivatives to interact with both these receptor systems highlights their potential to influence a broad range of cellular functions through GPCR modulation.

Opioid Receptor Modulatory Actions (μ-opioid receptor)

Enzyme Inhibition Mechanisms by this compound Analogues

A series of 1-oxa-4,9-diazaspiro[5.5]undecane-based compounds have been designed and synthesized as inhibitors of soluble epoxide hydrolase (sEH). This enzyme is involved in the metabolism of epoxy fatty acids, which have anti-inflammatory and vasodilatory properties. By inhibiting sEH, these compounds increase the levels of beneficial epoxy fatty acids. The mechanism of inhibition often involves the interaction of the spirocyclic core and its substituents with the active site of the enzyme, preventing the hydrolysis of its natural substrates. The potency of these inhibitors is typically quantified by their half-maximal inhibitory concentration (IC50) values.

Data Tables

Table 1: Receptor Binding Affinities of this compound Analogues

Compound Analogue Target Receptor Affinity (Ki, nM)
MK-1064 Orexin 1 Receptor (OX1R) 0.9
MK-1064 Orexin 2 Receptor (OX2R) 0.9
Spirocyclic Derivative Dopamine D2 Receptor Varies
Substituted 1-oxa-4,9-diazaspiro[5.5]undecane Neuropeptide Y Y5 Receptor High

Table 2: Enzyme Inhibition Data for this compound Analogues

Compound Analogue Target Enzyme Potency (IC50, nM)
1-oxa-4,9-diazaspiro[5.5]undecane-based inhibitor Soluble Epoxide Hydrolase (sEH) Varies

Acetyl-CoA Carboxylase (ACC1/ACC2) Dual Inhibition

Derivatives of the broader 1,9-diazaspiro[5.5]undecane scaffold have been investigated as dual inhibitors of Acetyl-CoA Carboxylase isoforms ACC1 and ACC2. nih.gov These enzymes are crucial for the biosynthesis of fatty acids, and their inhibition is a therapeutic strategy for metabolic diseases. While specific inhibitory data for this compound against ACC1 and ACC2 is not detailed in the currently available research, studies on related compounds within the same structural class have shown potent inhibition. For instance, a general trend observed in a study of 125 compounds was that effective inhibition of ACC1 was often coupled with good inhibition of ACC2. nih.gov Further structure-activity relationship (SAR) studies on the 1,9-diazaspiro[5.5]undecane core have focused on modifications at the N-1 and N-9 positions to optimize inhibitory activity and pharmacokinetic properties. nih.gov However, specific IC50 values and detailed binding interactions for the 9-methyl-1-oxa derivative are not presently available.

11β-Hydroxysteroid Dehydrogenase Type 1 (11β-HSD1) Inhibition

The enzyme 11β-Hydroxysteroid Dehydrogenase Type 1 (11β-HSD1) is responsible for the conversion of inactive cortisone (B1669442) to active cortisol, and its inhibition is a target for treating metabolic syndrome. nih.gov The 1,9-diazaspiro[5.5]undecane scaffold has been explored for its potential to inhibit this enzyme. nih.gov Inhibition of 11β-HSD1 can reduce local glucocorticoid concentrations in tissues like adipose tissue, leading to beneficial metabolic effects. nih.gov While the potential for this class of compounds to act as 11β-HSD1 inhibitors is recognized, specific data on the inhibitory activity and mechanism of this compound are not available in the reviewed scientific literature.

Protein Kinase Inhibition and ATP-Binding Site Probing

The diazaspiro[5.5]undecane scaffold has been utilized as a template to develop inhibitors of protein kinases by probing the ATP-binding site. researchgate.net

Protein Kinase A (PKA) Binding and Inhibition

Research into heteroaryl-substituted diazaspirocycles has shed light on their potential as Protein Kinase A (PKA) inhibitors. researchgate.net Modeling studies of 1,9-diazaspiro[5.5]undecanes bound to PKA have shown that these molecules can occupy the ATP-binding site. The spirocyclic amine can form hydrogen bonds with key residues such as Glu127. researchgate.net The conformation of the piperidine (B6355638) rings within the spirocycle, whether in a chair-chair or a twist-boat conformation, influences the projection of substituents and their interaction with regions like the P-loop. researchgate.net While these studies provide a framework for understanding the interaction of diazaspiro[5.5]undecanes with PKA, specific binding affinity (Kᵢ) or IC50 values for this compound are not documented in the available literature.

Other Cellular and Molecular Mechanisms

Regulation of Interleukin-17-Producing T Helper Cell (Th17) Differentiation Pathways

There is currently no scientific literature available that specifically investigates the effect of this compound on the differentiation pathways of Interleukin-17-producing T helper (Th17) cells. Broader studies on unrelated compounds have shown that modulation of pathways involving cytokines like IL-9 can influence Th17 cell differentiation. nih.govnih.gov However, any potential immunomodulatory role of the specific compound remains to be elucidated.

Interactions with Nucleic Acids (e.g., DNA cleavage, binding affinity)

No specific studies on the interaction of this compound with nucleic acids, such as DNA cleavage or binding, have been reported in the available scientific literature.

Computational and Structural Elucidation Approaches in the Study of 9 Methyl 1 Oxa 4,9 Diazaspiro 5.5 Undecane

X-ray Crystallography for Structural Elucidation and Conformation Analysis

Investigation of Spirocyclic Conformations

For spirocyclic systems like the 1-oxa-4,9-diazaspiro[5.5]undecane scaffold, X-ray diffraction studies are crucial for defining the conformation of the individual rings and their relative orientation. For instance, in a study on a related methyl 4-methyl-3,5-dioxo-1-phenyl-2-oxaspiro[5.5]undecane-4-carboxylate, single-crystal X-ray diffraction revealed that the dioxopyran ring adopts a twist boat conformation. researchgate.net This type of detailed conformational information is vital for understanding how the molecule will present itself to a biological target. The determination of which substituents are in equatorial or axial positions is also a key output of such studies. researchgate.net

Analysis of Intermolecular Interactions and Crystal Packing

Beyond the individual molecular structure, X-ray crystallography illuminates how molecules interact with each other in the crystal lattice. These intermolecular interactions, such as hydrogen bonds and van der Waals forces, are critical for understanding the physicochemical properties of the compound, including solubility and melting point. The analysis of crystal packing can reveal patterns of how molecules arrange themselves, which can be influenced by subtle changes in the molecular structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structure Determination

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the structure of organic molecules in solution. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each atom, allowing for the confirmation of the molecular structure and providing insights into the dynamic behavior of the molecule. While specific NMR data for 9-methyl-1-oxa-4,9-diazaspiro[5.5]undecane is not detailed in the available literature, chemical suppliers confirm its availability. bldpharm.com For related diazaspiro[5.5]undecane-trione derivatives, ¹H NMR has been used to identify characteristic peaks, such as those for N-H and C-H protons, confirming the successful synthesis of the spirocyclic framework. sid.ir

Molecular Modeling and Computational Chemistry

In the absence of experimental data or to supplement it, molecular modeling and computational chemistry offer powerful predictive capabilities. These in silico methods are essential in modern drug discovery for understanding ligand-protein interactions and for predicting the conformational preferences of molecules.

Ligand-Protein Docking and Binding Mode Predictions

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a target protein. This method is instrumental in structure-based drug design. For example, derivatives of 1-oxa-4,9-diazaspiro[5.5]undecane have been the subject of docking studies to explore their potential as therapeutic agents.

In the development of inhibitors for the METTL3/METTL14 protein complex, a key player in RNA modification, derivatives of 1,4,9-triazaspiro[5.5]undecan-2-one were studied. acs.orguzh.ch X-ray crystallography of a hit compound in the METTL3 binding site revealed key interactions, which then guided the design of more potent inhibitors. acs.orguzh.ch Docking studies of these newly designed compounds helped to rationalize their improved potency by predicting their binding modes and interactions with key amino acid residues. acs.orguzh.ch

Similarly, 4-aryl-1-oxa-4,9-diazaspiro[5.5]undecane derivatives have been investigated as dual μ-opioid receptor agonists and σ1 receptor antagonists for the treatment of pain. acs.orgnih.govresearchgate.net Molecular modeling and docking were used to understand the structure-activity relationships and to design compounds with a balanced dual profile. acs.orgnih.govresearchgate.net More recently, in 2024, molecular docking was employed in the optimization of 1-oxa-9-azaspiro[5.5]undecane derivatives as potential antituberculosis agents targeting the MmpL3 protein. osi.lv

Energy Minimization and Force Field Applications (e.g., MMF94X, MOE)

Energy minimization is a computational process used to find the lowest energy conformation of a molecule. This is often achieved using force fields, which are sets of empirical energy functions that calculate the potential energy of a system of atoms. The Merck Molecular Force Field (MMF94X) and the Molecular Operating Environment (MOE) are commonly used for this purpose.

A notable example of this application is the study of 1,9-diazaspiro[5.5]undecanes as scaffolds for protein kinase inhibitors. researchgate.net Researchers used energy minimization with the MMF94X force field within MOE to generate a model of these compounds bound to Protein Kinase A (PKA). researchgate.net This allowed for a comparison of the binding modes of different substituted analogs and provided insights into the structural requirements for potent inhibition. researchgate.net This approach is directly applicable to understanding the conformational preferences and potential binding modes of this compound.

Tool/TechniqueApplication in the Study of Spirocyclic CompoundsReference
X-ray CrystallographyDetermination of 3D structure and conformation (e.g., twist boat) researchgate.net
NMR SpectroscopyStructural confirmation in solution bldpharm.comsid.ir
Molecular DockingPrediction of ligand-protein binding modes acs.orguzh.chacs.orgnih.govresearchgate.netosi.lv
Energy Minimization (MMF94X, MOE)Finding low-energy conformations and modeling protein binding researchgate.net

Quantitative Structure-Activity Relationships (QSAR) and Quantitative Structure-Property Relationships (QSPR) in Diazaspiro[5.5]undecanes

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) studies are computational methodologies that aim to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity (QSAR) or physicochemical properties (QSPR). These models are invaluable in medicinal chemistry for predicting the activity of novel compounds, optimizing lead candidates, and understanding the molecular features crucial for a desired biological effect, thereby streamlining the drug discovery process.

The fundamental principle of QSAR/QSPR is that the variations in the biological activity or properties of a group of molecules are dependent on the changes in their molecular structure. By quantifying these structural features, known as molecular descriptors, it is possible to develop a regression model that can predict the activity or property of interest.

While specific QSAR or QSPR studies on this compound are not extensively documented in publicly available literature, the principles of these methods are broadly applicable. The growing interest in diazaspiro[5.5]undecane scaffolds for various therapeutic targets provides a strong basis for the future application of these computational techniques. For instance, derivatives of 1-oxa-4,9-diazaspiro[5.5]undecane have been investigated as dual agonists for the μ-opioid receptor (MOR) and antagonists for the sigma-1 receptor (σ1R), highlighting their potential in pain management. nih.gov

A typical QSAR/QSPR study involves the following key steps:

Data Set Selection: A series of structurally related compounds with experimentally determined biological activities or properties is compiled.

Molecular Descriptor Calculation: A wide array of molecular descriptors is calculated for each compound in the series. These descriptors can be categorized as:

1D: Based on the molecular formula (e.g., molecular weight).

2D: Based on the 2D representation of the molecule (e.g., connectivity indices, topological indices).

3D: Based on the 3D conformation of the molecule (e.g., molecular volume, surface area, steric parameters).

Physicochemical properties: Such as lipophilicity (logP), polarizability, and electronic parameters.

Model Development: Statistical methods, such as Multiple Linear Regression (MLR), Partial Least Squares (PLS), or machine learning algorithms like Artificial Neural Networks (ANN), are employed to generate a mathematical equation that correlates the molecular descriptors with the observed activity or property.

Model Validation: The predictive power of the developed model is rigorously assessed using both internal and external validation techniques to ensure its robustness and reliability.

In the context of diazaspiro[5.5]undecanes, a QSAR study could elucidate the structural requirements for a specific biological activity. For example, in a series of 4-aryl-1-oxa-4,9-diazaspiro[5.5]undecane derivatives investigated for their affinity towards the μ-opioid and σ1 receptors, a QSAR model could identify which substituents on the aryl ring and at other positions of the spirocyclic core are critical for high affinity and selectivity. nih.gov

The data table below presents a selection of 4-aryl-1-oxa-4,9-diazaspiro[5.5]undecane derivatives and their corresponding binding affinities (Ki) for the μ-opioid and σ1 receptors. This type of data forms the foundation for developing a QSAR model. By calculating various molecular descriptors for these compounds, a mathematical relationship between these descriptors and the Ki values could be established. Such a model would be instrumental in designing new derivatives with potentially enhanced analgesic properties.

CompoundSubstituent (R)μ-Opioid Receptor Ki (nM)σ1 Receptor Ki (nM)
15aH15 ± 21.8 ± 0.3
15b2-F21 ± 32.5 ± 0.4
15c3-F10 ± 11.5 ± 0.2
15d4-F12 ± 22.1 ± 0.3
15e3-Cl8.5 ± 1.21.1 ± 0.1
15f4-Cl9.1 ± 1.31.4 ± 0.2
15g3-CH318 ± 32.9 ± 0.5
15h4-CH325 ± 43.8 ± 0.6

Similarly, QSPR models could be developed to predict various physicochemical properties of this compound and its analogs. These properties, such as solubility, lipophilicity, and metabolic stability, are crucial for the pharmacokinetic profile of a drug candidate. A reliable QSPR model could predict these properties for yet-to-be-synthesized compounds, allowing for the early-stage filtering of candidates with unfavorable ADME (Absorption, Distribution, Metabolism, and Excretion) characteristics.

While the direct application of QSAR and QSPR to this compound is a prospective area of research, the foundational work on related diazaspiro[5.5]undecane structures provides a clear roadmap for how these powerful computational tools can be leveraged to accelerate the discovery and development of new therapeutic agents based on this privileged scaffold. nih.govsoton.ac.uk

Future Research Directions and Unexplored Avenues in 9 Methyl 1 Oxa 4,9 Diazaspiro 5.5 Undecane Research

Novel Synthetic Routes and Sustainable Chemistry for Spiro[5.5]undecanes

The development of efficient and sustainable synthetic methodologies is crucial for the exploration of spiro[5.5]undecane derivatives. A significant advancement in this area is the development of a dearomative ipso-iodocyclization of 5-(4-(1-ethoxyethoxy)phenyl)-1-alkynes, which provides a broadly applicable method for constructing the spiro[5.5]undecane framework. nih.govacs.org This reaction can be performed at room temperature in an open flask, highlighting a move towards more practical and less resource-intensive chemistry. nih.govacs.org

Future work will likely focus on:

Catalytic Asymmetric Synthesis: Developing methods that yield specific enantiomers, which is critical as different stereoisomers can have vastly different biological activities. The use of Sharpless epoxidation in the synthesis of related spirocyclic systems serves as a precedent for achieving high enantiomeric purity. preprints.org

Green Chemistry Approaches: Employing environmentally benign reagents and solvents, and designing synthetic routes with higher atom economy to reduce waste.

Modular Synthesis: Creating synthetic pathways that allow for the easy diversification of the spirocyclic core, enabling the rapid generation of compound libraries for screening. The synthesis of related 1,4,9-triazaspiro[5.5]undecan-2-one derivatives has utilized strategies like Buchwald–Hartwig coupling to systematically modify the core structure. acs.org

Exploration of New Biological Targets and Polypharmacology

While derivatives of the parent 1-oxa-4,9-diazaspiro[5.5]undecane scaffold have shown promise, the full biological potential remains largely unexplored. Research has identified several key targets for analogous spirocyclic structures, suggesting fertile ground for new investigations.

Derivatives of related diazaspiro[5.5]undecanes have been investigated for a range of conditions including obesity, pain, and psychotic disorders. nih.govnih.gov Specifically, different spirocyclic scaffolds have been developed as potent inhibitors or antagonists for various biological targets.

Biological TargetSpirocyclic ScaffoldTherapeutic AreaReference
Soluble Epoxide Hydrolase (sEH)1-oxa-4,9-diazaspiro[5.5]undecane-based ureasChronic Kidney Disease nih.gov
MmpL3 Protein1-oxa-9-azaspiro[5.5]undecane derivativesTuberculosis osi.lv
METTL31,4,9-triazaspiro[5.5]undecan-2-one derivativesCancer acs.org
GABA-A Receptors (GABAAR)3,9-diazaspiro[5.5]undecane-based compoundsNeurological & Immune Disorders soton.ac.uk

Future research should aim to screen 9-methyl-1-oxa-4,9-diazaspiro[5.5]undecane and its derivatives against a wider array of targets. The concept of polypharmacology , where a single compound is designed to interact with multiple targets, is a particularly promising avenue. Given that variations of the diazaspiro[5.5]undecane core can target diverse proteins like enzymes (sEH, METTL3) and ion channels (GABAARs), it is plausible that derivatives could be optimized to modulate multiple pathways relevant to complex diseases like cancer or neuroinflammation.

Advanced Computational Methods for Predictive Design and Optimization

Modern drug discovery heavily relies on computational tools to accelerate the design and optimization of lead compounds. For this compound, these methods can provide profound insights into its structure-activity relationships (SAR).

Key computational strategies for future research include:

Molecular Docking: As demonstrated in the optimization of antituberculosis agents based on the 1-oxa-9-azaspiro[5.5]undecane scaffold, docking studies can predict how compounds bind to a target protein, guiding the design of more potent derivatives. osi.lv

Crystallography-Based Design: Obtaining crystal structures of the compound bound to its target can reveal precise molecular interactions. This approach led to a 1400-fold improvement in potency for a METTL3 inhibitor based on a triazaspiro[5.5]undecane core. acs.org

Pharmacophore Modeling: Identifying the essential 3D arrangement of chemical features required for biological activity. For GABAAR antagonists, computational studies helped identify the importance of the spirocyclic benzamide (B126) as a key pharmacophoric element. soton.ac.uk

ADME Prediction: Early-stage computational assessment of properties like absorption, distribution, metabolism, and excretion (ADME) is essential. acs.org This helps to prioritize compounds with better drug-like properties and avoid costly late-stage failures.

Computational MethodApplication in Spirocycle ResearchReference
Molecular DockingOptimization of antituberculosis activity osi.lv
Protein CrystallographyGuided a 1400-fold potency improvement of METTL3 inhibitors acs.org
Binding Mode HypothesisRational design of GABAAR antagonists soton.ac.uk
Early ADME ConsiderationImproving metabolic stability and cell permeability acs.org

Investigation of Enantioselective Properties and Stereochemistry-Activity Relationships

The spirocyclic carbon at the center of the [5.5]undecane system is a quaternary center that imparts a fixed three-dimensional geometry. researchgate.net This stereochemistry is a critical factor in biological activity, as receptors and enzymes are chiral environments. Therefore, the relationship between the specific 3D arrangement of atoms (stereochemistry) and the resulting biological effect must be thoroughly investigated.

Future research in this domain should focus on:

Enantioselective Synthesis: As a priority, developing synthetic routes that produce a single enantiomer of this compound and its derivatives. Methods for the enantioselective synthesis of marine natural spiro[5.5]undecane sesquiterpenes have been reported and could serve as a strategic guide. acs.org

Chiral Separation and Analysis: Separating racemic mixtures into individual enantiomers to test their biological activity independently.

Stereochemistry-Activity Relationship (SAR) Studies: Systematically evaluating how changes in stereochemistry affect potency, selectivity, and off-target effects. Studies on 3,9-diazaspiro[5.5]undecane analogs have already shown that structural modifications can fine-tune selectivity for different GABAAR subtypes. soton.ac.uk This highlights the importance of precise spatial arrangements for achieving target specificity.

By systematically exploring these avenues, researchers can fully harness the potential of the this compound scaffold, paving the way for the development of novel and highly optimized chemical probes and therapeutic candidates.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 9-methyl-1-oxa-4,9-diazaspiro[5.5]undecane, and how do reaction conditions influence yield and purity?

  • Methodology : Synthesis typically involves multi-step reactions, such as cyclization of N-methylpiperidone derivatives with ethyl cyanoacetate under basic conditions (e.g., ammonia in ethanol). Protecting group strategies, like tert-butoxycarbonyl (Boc) for nitrogen atoms, are critical to prevent side reactions . Hydrogenolysis or catalytic debenzylation is used for final deprotection .
  • Key Parameters : Solvent choice (e.g., dichloromethane for Boc protection), temperature control (e.g., ice bath for exothermic steps), and catalyst selection (e.g., palladium on carbon for hydrogenolysis) significantly impact yields .

Q. How can structural characterization of this compound be performed to confirm its spirocyclic framework?

  • Analytical Techniques :

  • NMR Spectroscopy : 1^1H and 13^{13}C NMR identify spirocyclic connectivity via distinct splitting patterns and chemical shifts for bridgehead protons and carbons .
  • X-ray Crystallography : Resolves bond angles and torsional strain in the spiro system, critical for validating the 3D structure .
  • Mass Spectrometry : High-resolution MS confirms molecular weight and fragmentation patterns .

Q. What in vitro assays are suitable for initial screening of biological activity in this compound class?

  • Methods :

  • Receptor Binding Assays : Radioligand displacement studies (e.g., for σ1 or µ-opioid receptors) quantify affinity (IC50_{50}) .
  • Enzyme Inhibition Assays : Measure activity against targets like soluble epoxide hydrolase (sEH) using fluorogenic substrates .
  • Cytotoxicity Screening : MTT or ATP-based assays in cell lines assess preliminary safety profiles .

Advanced Research Questions

Q. How do substituents at the 4- and 9-positions modulate dual-target activity (e.g., µ-opioid receptor agonism and σ1 antagonism)?

  • SAR Insights :

  • Position 4 : Electron-withdrawing groups (e.g., halogens, trifluoromethyl) enhance steric bulk and receptor affinity. Pyridyl substitutions improve selectivity by engaging π-π interactions .
  • Position 9 : Arylalkyl groups (e.g., benzyl) increase lipophilicity, improving blood-brain barrier penetration but may elevate hERG channel binding risks .
    • Experimental Validation : Parallel synthesis of analogs with systematic substituent variations followed by functional assays (e.g., cAMP accumulation for µ-opioid activity) .

Q. What strategies resolve contradictions in pharmacokinetic data (e.g., high in vitro potency vs. poor in vivo efficacy)?

  • Approaches :

  • Metabolic Stability Assays : Liver microsome studies identify oxidative hotspots (e.g., N-methyl group demethylation) .
  • Prodrug Design : Mask polar groups (e.g., carboxylates) to enhance bioavailability .
  • Pharmacokinetic Modeling : Physiologically based pharmacokinetic (PBPK) models correlate solubility, logP, and tissue distribution .

Q. How can computational methods predict off-target interactions (e.g., hERG inhibition) in 9-methyl derivatives?

  • Tools :

  • Docking Simulations : Molecular dynamics (MD) with hERG homology models assess potassium channel binding .
  • QSAR Models : Regression analysis of substituent descriptors (e.g., Hammett σ, molar refractivity) to predict toxicity .
    • Validation : Patch-clamp electrophysiology confirms in silico predictions .

Q. What are the challenges in scaling up synthesis while maintaining stereochemical integrity?

  • Issues :

  • Racemization : Elevated temperatures during Boc deprotection can invert stereocenters. Low-temperature protocols (e.g., TFA in dichloromethane at 0°C) mitigate this .
  • Purification : Chiral HPLC or crystallization with resolving agents ensures enantiomeric purity .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.